2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O/c1-11-23-24-17-16(21-7-10-26(11)17)25-8-5-12(6-9-25)22-18(27)15-13(19)3-2-4-14(15)20/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWIPCAFVZXTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Triazolo-Pyrazine Derivatives
The compound shares structural homology with other [1,2,4]triazolo-pyrazine derivatives, differing primarily in substituent patterns and linker groups. Key analogues include:
Key Observations :
- The target compound’s chloro-fluoro-benzamide group provides superior lipophilicity compared to nitro- or hydroxy-substituted analogues, enhancing membrane permeability .
- The piperidine linker replaces bulkier groups (e.g., phenethyl in analogue 2), reducing steric hindrance and improving target engagement .
- Unlike analogues with furan or phenol substituents, the 3-methyl group on the triazolo-pyrazine core increases metabolic stability by blocking oxidative degradation pathways .
Q & A
Q. What are the key steps in synthesizing 2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolo[4,3-a]pyrazine core via cyclization of hydrazine derivatives with aldehydes/ketones (e.g., using diethyl ethoxymethylenemalonate or triethyl orthoacetate) .
- Step 2 : Functionalization of the piperidine moiety, including nucleophilic substitution or coupling reactions to introduce the benzamide group .
- Optimization : Critical parameters include temperature (often 80–120°C), solvent choice (e.g., ethanol, THF), and catalysts (e.g., Lewis acids). Yields are maximized by monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole and benzamide moieties (e.g., aromatic proton splitting patterns) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-triazolo-pyrazine scaffold .
Q. What functional groups influence the compound’s reactivity and stability?
- Methodological Answer :
- Triazole Ring : Susceptible to electrophilic substitution at N1/N2 positions under acidic conditions .
- Benzamide Group : Hydrolysis-prone in basic environments; stability is enhanced by electron-withdrawing substituents (e.g., Cl, F) .
- Piperidine Moiety : Basic nitrogen participates in salt formation, affecting solubility and crystallinity .
Advanced Research Questions
Q. How can contradictory data on synthetic yields or purity be resolved?
- Methodological Answer :
- Root Cause Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, THF may favor cyclization over DMF due to lower nucleophilicity .
- Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns to isolate isomers or byproducts .
- Case Study : In triazolo-pyrazine derivatives, conflicting yield reports (e.g., 67% vs. 90%) often stem from variations in chloride substitution efficiency .
Q. What strategies improve the compound’s solubility for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤10%) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Derivatization : Introduce polar groups (e.g., sulfonic acid, PEG chains) at the piperidine nitrogen or benzamide para-position .
- pH Adjustment : Protonate the piperidine moiety (pKa ~8.5) to form water-soluble salts (e.g., HCl or citrate) .
Q. How does structural modification impact biological activity?
- Methodological Answer :
- SAR Studies :
- Triazole Substitution : 3-Methyl groups on the triazolo-pyrazine enhance metabolic stability compared to H or CF₃ analogs .
- Benzamide Halogens : Fluorine at position 6 improves target binding affinity (e.g., kinase inhibition) vs. chloro analogs .
- Assay Design : Use fluorescence polarization or SPR to quantify binding kinetics to targets like PARP or PI3K .
Q. What are the key challenges in scaling up synthesis from mg to gram scale?
- Methodological Answer :
- Process Chemistry : Optimize exothermic reactions (e.g., cyclization) using flow reactors for temperature control .
- Purification : Replace column chromatography with fractional crystallization or continuous extraction to reduce costs .
- Byproduct Mitigation : Monitor intermediates via inline IR spectroscopy to minimize side reactions .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate activity thresholds .
- Meta-Analysis : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays). Contradictions may arise from cell line-specific permeability .
Q. Why do stability studies show variability in shelf-life under similar conditions?
- Methodological Answer :
- Degradation Pathways : Autoxidation of the triazole ring or hydrolysis of the benzamide group can vary with trace moisture or light exposure .
- Storage Protocols : Use argon-purged vials and desiccants (e.g., silica gel) to stabilize lyophilized forms .
Structural and Mechanistic Insights
Q. What computational methods predict binding modes with target proteins?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., PARP-1’s NAD+ binding pocket) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
